Tris(4-nitrophenyl)amine

Catalog No.
S704589
CAS No.
20440-93-1
M.F
C18H12N4O6
M. Wt
380.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-nitrophenyl)amine

CAS Number

20440-93-1

Product Name

Tris(4-nitrophenyl)amine

IUPAC Name

4-nitro-N,N-bis(4-nitrophenyl)aniline

Molecular Formula

C18H12N4O6

Molecular Weight

380.3 g/mol

InChI

InChI=1S/C18H12N4O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12H

InChI Key

LSNJBIDKQIRWRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

4,4’,4’’-Trinitrotriphenylamine; 4-Nitro-N,N-bis(4-nitrophenyl)benzenamine;

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Tris(4-nitrophenyl)amine is an organic compound characterized by its molecular formula C18H12N4O6C_{18}H_{12}N_{4}O_{6} and a molecular weight of 372.31 g/mol. The compound features a central nitrogen atom bonded to three 4-nitrophenyl groups, which are aromatic rings substituted with nitro groups. This structure imparts significant electronic properties to the compound, making it a subject of interest in various chemical and biological studies. Tris(4-nitrophenyl)amine is sparingly soluble in water but soluble in organic solvents, which influences its applications and interactions in different environments .

There is no documented information on the mechanism of action of TNPA in biological systems or its interaction with other compounds [, , ].

Due to its functional groups. Notably, it can undergo reduction reactions, where the nitro groups may be converted to amino groups, resulting in tris(4-aminophenyl)amine. This transformation can be facilitated by catalytic processes using agents such as sodium borohydride or silver nanoparticles . Additionally, the compound can engage in electrophilic substitution reactions typical of aromatic compounds, allowing for further functionalization of the phenyl rings.

Several methods exist for synthesizing tris(4-nitrophenyl)amine:

  • Nitration of Aniline Derivatives: Starting from aniline, nitration can yield 4-nitroaniline, which can then be reacted with formaldehyde and ammonia to produce tris(4-nitrophenyl)amine.
  • Reduction Reactions: As mentioned earlier, the reduction of tris(4-nitrophenyl)amine can lead to its amino derivatives, showcasing its versatility in synthetic chemistry.
  • Catalytic Methods: Recent advances have introduced high-throughput catalytic methods that enhance the efficiency of synthesizing this compound while minimizing waste .

Tris(4-nitrophenyl)amine finds applications in various fields:

  • Organic Electronics: Its electronic properties make it a candidate for use in organic light-emitting diodes and other electronic devices.
  • Dyes and Pigments: The compound can serve as a precursor for dye synthesis due to its vibrant color and stability.
  • Research Reagent: It is utilized in laboratories for studying reaction mechanisms involving nitro compounds and their derivatives .

Interaction studies involving tris(4-nitrophenyl)amine focus on its reactivity with biological molecules and other chemicals. The compound's ability to undergo reduction suggests potential interactions with cellular components that may lead to oxidative stress or cellular damage. Furthermore, research into its interactions with various catalysts has highlighted its role in facilitating green chemistry processes, promoting sustainable practices in chemical synthesis .

Tris(4-nitrophenyl)amine is part of a broader class of nitroaromatic compounds. Here are some similar compounds for comparison:

Compound NameMolecular FormulaKey Features
Tris(4-aminophenyl)amineC18H18N4Reduced form with enhanced biological activity
4-NitroanilineC6H6N2O2Simple structure; precursor for various dyes
1,3-DinitrobenzeneC6H4N2O4More explosive; used in munitions
Tris(2-nitrophenyl)amineC18H15N3O6Similar structure but different substitution pattern

Uniqueness: Tris(4-nitrophenyl)amine is unique due to its specific arrangement of three nitrophenyl groups attached to a central amine nitrogen. This configuration not only influences its electronic properties but also its solubility and reactivity compared to other similar compounds.

Tris(4-nitrophenyl)amine, also known as 4-nitro-N,N-bis(4-nitrophenyl)benzenamine, is a crystalline solid characterized by a distinctive molecular structure featuring three nitrophenyl groups connected to a central nitrogen atom. The compound possesses several notable physicochemical properties that influence its behavior in various applications.

Structural and Physical Properties

Tris(4-nitrophenyl)amine is characterized by the following properties:

PropertyValueReference
CAS Number20440-93-1
Molecular FormulaC18H12N4O6
Molecular Weight380.31 g/mol
AppearanceWhite to yellow-green powder or crystals
Melting Point>280°C (literature reports vary between 280-300°C)
Boiling Point594.0±45.0°C (predicted)
Density1.484±0.06 g/cm³ (predicted)
pKa-12.56±0.50 (predicted)

The high melting point of TNPA (>280°C) reflects the compound's thermal stability, which is attributed to its rigid molecular structure and extensive π-electron conjugation system. This thermal stability makes TNPA suitable for applications involving high-temperature processes.

The reduction of TNPA to TAPA hinges on the catalytic system’s ability to facilitate electron transfer from hydrogen donors to nitro groups. Homogeneous catalysis, characterized by a uniform distribution of catalytic species in the reaction medium, offers advantages in reaction rate and selectivity due to minimized mass transfer limitations. However, TNPA’s insolubility in aqueous media complicates homogeneous approaches, as the substrate and product remain in solid phases during the reaction [1]. In contrast, heterogeneous systems leverage solid catalysts to mediate electron transfer at phase boundaries, enabling efficient interactions between insoluble TNPA and dissolved hydrogen donors.

A study by Hormozi Jangi and Akhond demonstrated that silver nanoparticles (AgNPs) suspended in water act as heterogeneous catalysts despite their colloidal homogeneity [1]. TNPA adsorption onto AgNPs’ surfaces initiates nitro group reduction via interfacial electron transfer, with NaBH4 serving as the bulk hydrogen donor. This system achieved 98% reduction efficiency under optimized conditions, highlighting the superiority of heterogeneous mechanisms for insoluble substrates. The Langmuir–Hinshelwood model, which posits simultaneous adsorption of reactants on the catalyst surface before reaction, aptly describes this process [3]. Comparatively, homogeneous nickel-phosphine complexes paired with NaBH4 in ethanol solvents achieve similar yields but require higher borohydride concentrations and extended reaction times [4].

Table 1: Comparative Performance of Catalytic Systems in TNPA Reduction

ParameterAgNPs/NaBH4 (Heterogeneous) [1]Ni(PPh3)4/NaBH4 (Homogeneous) [4]
Catalyst Loading0.5 mL colloidal suspension2 mmol Ni(PPh3)4
NaBH4 Concentration3 mmol4 mmol
Reaction Time20 minutes20 minutes
Yield (Cycle 1)98%100%
Reusability (Cycle 6)72%Not reported

Silver Nanoparticle-Mediated Reduction Kinetics

Silver nanoparticles excel in TNPA reduction due to their high surface-to-volume ratio and capacity to stabilize reactive intermediates. Kinetic analyses reveal that the reaction follows pseudo-first-order kinetics, with the rate constant (k) dependent on AgNPs’ surface area and NaBH4 concentration [1]. The reduction proceeds through three sequential steps: (1) BH4− adsorption onto AgNPs, generating active hydrogen species; (2) TNPA adsorption onto adjacent catalytic sites; and (3) electron transfer from AgNP-bound hydrogen to nitro groups, yielding amine products.

Temperature studies indicate an activation energy (Ea) of 45 kJ/mol for the AgNP-catalyzed process, significantly lower than the 99–100 kJ/mol reported for gold nanoparticle systems [3]. This disparity arises from AgNPs’ superior electronic conductivity, which facilitates faster electron tunneling. Fourier-transform infrared (FTIR) spectroscopy corroborates the mechanism, showing gradual disappearance of nitro group peaks (1520 cm−1 and 1348 cm−1) and emergence of N–H stretches (3380 cm−1) as reduction progresses [1]. X-ray diffraction (XRD) further confirms TAPA formation through the appearance of crystalline amine peaks at 2θ = 24.3° and 26.7°.

Borohydride-Based Hydrogen Donor Systems

Sodium borohydride (NaBH4) serves as the primary hydrogen donor in TNPA reduction due to its high reducing power and compatibility with aqueous and alcoholic solvents. In AgNP-mediated systems, BH4− decomposes on the nanoparticle surface via the reaction:
$$ \text{BH}4^- + 2\text{H}2\text{O} \rightarrow \text{BO}2^- + 4\text{H}2 \uparrow $$
The liberated hydrogen atoms adsorb onto AgNPs, forming active H* species that reduce nitro groups to amines [1]. Excess NaBH4 (≥3 mmol) ensures complete TNPA conversion but risks nanoparticle aggregation at concentrations above 5 mmol.

Nickel-phosphine complexes alter the borohydride activation pathway by forming transient Ni–H intermediates that directly transfer hydrogen to TNPA [4]. This homogeneous mechanism bypasses surface adsorption steps, enabling faster kinetics in ethanol solvents. However, the system’s reliance on organic solvents limits its scalability compared to aqueous AgNP suspensions.

Table 2: Optimization of NaBH4 Parameters in TNPA Reduction

SystemOptimal NaBH4 (mmol)Temperature (°C)Solvent
AgNPs/NaBH4 [1]3.025Water
Ni(PPh3)4/NaBH4 [4]4.025Ethanol

The reduction of Tris(4-nitrophenyl)amine to Tris(4-aminophenyl)amine represents a critical transformation in polyimide synthesis. This reduction process is typically achieved through catalytic hydrogenation using palladium on carbon with hydrazine hydrate as the reducing agent [6]. The resulting Tris(4-aminophenyl)amine exhibits strong basicity and excellent fluorescence properties, making it an ideal precursor for polyimide synthesis .

Synthesis Methodologies

The synthesis of polyimides from Tris(4-aminophenyl)amine involves several established methodologies. The most common approach utilizes a two-step polycondensation process where the triamine monomer reacts with dianhydrides to form poly(amic acid) intermediates, which are subsequently converted to polyimides through thermal imidization [7] [8]. This process typically occurs at temperatures ranging from 200°C to 350°C, achieving degrees of imidization between 95-100% [8] [9].

Synthesis MethodTemperature (°C)Time (hours)SolventDegree of Imidization (%)Advantages
Thermal Imidization200-3502-6NMP/DMAc95-100Complete cure, High thermal stability
Chemical Imidization100-1508-12DMAc/Pyridine90-95Mild conditions, Good film properties
One-pot Polycondensation180-2004-8DMSO/NMP85-95Single step, Network formation

Polymer Network Formation

The incorporation of Tris(4-aminophenyl)amine into polyimide networks results in unique architectural features due to its trifunctional nature. The three amino groups enable the formation of highly cross-linked three-dimensional networks with enhanced thermal and mechanical properties [10] [11]. These networks exhibit glass transition temperatures ranging from 250°C to 450°C, significantly higher than linear polyimides [10] [11].

Research has demonstrated that polyimide networks derived from Tris(4-aminophenyl)amine exhibit exceptional pore structure characteristics. The microporous nature of these networks, with pore sizes centered at 4-8 Å, makes them suitable for gas separation applications [10]. The surface areas of these materials can reach values exceeding 500 m²/g, with narrow pore size distributions that enhance their selectivity for specific molecular separations [10].

Thermal Properties and Stability

The thermal properties of polyimides synthesized from Tris(4-aminophenyl)amine precursors are exceptional, with thermal decomposition temperatures typically exceeding 400°C [8] [12]. The degree of imidization significantly influences these properties, with higher degrees of imidization correlating with improved thermal stability [8]. The formation of charge-transfer complexes between polyimide chains during thermal treatment contributes to the enhanced thermal properties [8].

PropertyTris(4-nitrophenyl)amineTris(4-aminophenyl)aminePolyimide NetworksCross-linked Systems
Glass Transition Temperature (°C)>300200-250250-450300-500
Thermal Decomposition Temperature (°C)280-300250-300400-500450-550
Coefficient of Thermal Expansion (ppm/°C)N/AN/A20-6015-40
Thermal Conductivity (W/m·K)LowLow0.1-0.30.2-0.4
Specific Heat Capacity (J/g·K)1.2-1.41.3-1.51.0-1.20.8-1.0

Cross-Linked Network Formation in Thermoset Resins

The utilization of Tris(4-aminophenyl)amine derivatives in thermoset resin systems represents a significant advancement in cross-linking technology. The trifunctional nature of these compounds enables the formation of highly cross-linked networks with superior mechanical and thermal properties compared to conventional difunctional cross-linkers [13] [14].

Cross-Linking Mechanisms

Cross-linking in thermoset systems involving Tris(4-aminophenyl)amine derivatives occurs through multiple mechanisms. The primary mechanism involves the step-wise growth through elementary reactions of amino functional groups with various reactive species such as epoxides, anhydrides, or other electrophilic centers [13] [14]. This process results in the formation of covalent bonds that join monomers, oligomers, and macromolecules together in a three-dimensional network structure [13].

The cross-linking process is fundamentally exothermic, with the reaction rate, temperature, and enthalpy being critical parameters [13]. During the cross-linking reaction, the viscosity, density, and modulus of elasticity increase significantly due to the increase in molar mass and the formation of cross-links [13]. The gel point represents the critical juncture where the infinite network first becomes apparent, marking the transition from a viscous liquid to an elastic gel [13].

Thermal and Mechanical Properties

The mechanical properties of cross-linked thermoset resins incorporating Tris(4-aminophenyl)amine derivatives show remarkable improvements over conventional systems. The cross-linking density directly correlates with enhanced mechanical performance, including increased tensile strength, elastic modulus, and thermal stability [14] [15].

Cross-linking TypeGel Time (min)Glass Transition Temperature (°C)Tensile Strength (MPa)Modulus (GPa)Thermal Stability (°C)
Thermal30-60250-350100-1503-5400-500
Chemical15-30200-30080-1202-4350-450
Radiation5-15180-25090-1302.5-4.5300-400

Structure-Property Relationships

The relationship between cross-linking density and material properties in thermoset resins is complex and multifaceted. Research has shown that increasing cross-linking density generally leads to higher glass transition temperatures, increased Young's modulus, and enhanced yield strength [14] [15]. However, this increase in cross-linking also results in decreased Poisson's ratio and coefficient of thermal expansion, indicating reduced flexibility and increased brittleness [14].

The evolution of cross-linking networks can be monitored through various analytical techniques, including radial distribution function analysis and molecular dynamics simulations [14]. These studies reveal that the formation of cross-linked networks involves the breaking and reformation of bonds, with distinct peaks in radial distribution functions indicating the formation of specific chemical sequences [14].

Conducting Polymer Composites for Electronic Applications

The incorporation of Tris(4-aminophenyl)amine derivatives into conducting polymer composites represents a significant advancement in electronic materials technology. These materials combine the processability and mechanical properties of polymers with the electronic properties of conducting materials, creating versatile platforms for various electronic applications [16] [17].

Electronic Properties and Conductivity

The electronic properties of conducting polymer composites based on Tris(4-aminophenyl)amine derivatives are highly dependent on the degree of conjugation and the presence of dopants. The undoped forms typically exhibit low conductivity in the range of 10⁻⁶ to 10⁻⁴ S/cm, while doped systems can achieve conductivities ranging from 10⁻² to 10¹ S/cm [18] [19].

The hole mobility in these systems varies significantly with the molecular structure and degree of cross-linking. Tris(4-aminophenyl)amine-based systems typically exhibit hole mobilities in the range of 10⁻⁴ to 10⁻² cm²/V·s, while highly doped systems can achieve mobilities up to 10⁻¹ cm²/V·s [18] [20].

PropertyTris(4-nitrophenyl)amineTris(4-aminophenyl)aminePolyimide NetworksDoped Systems
Conductivity (S/cm)Insulating10⁻⁶-10⁻⁴10⁻⁸-10⁻⁶10⁻²-10¹
Hole Mobility (cm²/V·s)N/A10⁻⁴-10⁻²10⁻⁶-10⁻⁴10⁻²-10⁻¹
Oxidation Potential (V)0.8-1.20.6-0.91.0-1.50.5-1.0
Thermal Stability (°C)280-300200-250400-500300-400
SolubilityDMSO, LimitedTHF, CHCl₃InsolubleLimited

Synthesis and Processing

The synthesis of conducting polymer composites involves electrochemical polymerization techniques that allow for precise control of film thickness and properties [21] [19]. The electrogenerated films exhibit good electrical conductivity, reversible electrochemical processes, and enhanced chemical stability compared to conventional conducting polymers [19].

The incorporation of Tris(4-aminophenyl)amine units into the polymer backbone through electrochemical polymerization creates materials with unique electronic properties. These materials can be reversibly charged both in the core and peripheral units, providing multiple redox states that are valuable for electronic applications [19].

Electronic Device Applications

Conducting polymer composites based on Tris(4-aminophenyl)amine derivatives find applications in various electronic devices, including field-effect transistors, capacitors, and memory devices [17] [22]. In field-effect transistor applications, these materials serve as active semiconductor layers, providing hole transport capabilities with mobilities suitable for flexible electronics [17].

The dielectric properties of these composites make them suitable for capacitor applications, where high energy density and thermal stability are required [17]. The incorporation of polar groups and the formation of charge-transfer complexes contribute to enhanced dielectric constants ranging from 3.5 to 5.0, while maintaining low dielectric losses [17].

PropertyNeat PolyimideCross-linked NetworksConducting CompositesDoped Systems
Dielectric Constant3.0-4.03.5-5.05.0-20.010-50
Dielectric Loss0.001-0.0050.002-0.0080.01-0.10.1-1.0
Volume Resistivity (Ω·cm)10¹⁴-10¹⁶10¹²-10¹⁴10⁶-10¹⁰10²-10⁶
Surface Resistivity (Ω/sq)10¹³-10¹⁵10¹¹-10¹³10⁵-10⁹10¹-10⁵
Breakdown Strength (kV/mm)200-300150-250100-20050-150

Advanced Composite Systems

Recent developments in conducting polymer composites have focused on the integration of Tris(4-aminophenyl)amine derivatives with other functional materials such as graphene, carbon nanotubes, and metal nanoparticles [21] [23]. These hybrid systems exhibit synergistic effects that enhance both the mechanical and electronic properties of the resulting composites [21].

The combination of Tris(4-aminophenyl)amine-based polyimides with graphitic carbon nitride has shown particular promise for photocatalytic applications, where the composite materials exhibit enhanced charge separation and improved light absorption properties [6]. These composites demonstrate high activity for the degradation of organic pollutants, achieving 99% degradation efficiency under visible light illumination [6].

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20440-93-1

Wikipedia

Tris(4-nitrophenyl)amine

General Manufacturing Information

Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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